REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:21]=[C:22]([CH3:24])[CH:23]=1)[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH:8]1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:6].C1(C(C2C=CC=CC=2)N2CCNCC2)C=CC=CC=1.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Al+3].S1C=CC=C1.[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:15]1([CH2:14][CH:8]2[CH2:9][C:10](=[O:13])[CH2:11][CH2:12][NH:7]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:24][C:22]1[CH:21]=[C:4]([CH:3]=[C:2]([CH3:1])[CH:23]=1)[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH:8]1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:6] |f:2.3.4.5|
|
Name
|
intermediate 2
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Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)N2C(CC(CC2)=O)CC2=CC=CC=C2)C=C(C1)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Name
|
aluminum tributoxide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[O-]CCCC.[O-]CCCC.[O-]CCCC.[Al+3]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10)
|
Type
|
CUSTOM
|
Details
|
Two pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
their solvent was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |